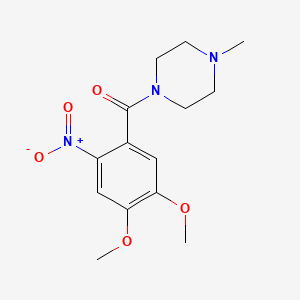![molecular formula C20H25N5O3 B5569866 N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)
N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals with potential pharmacological activities, attributed to its complex structure that includes pyrrolidinyl and oxadiazolyl moieties. Such compounds have been synthesized for their unique biological properties, making them of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from pyrrolidinyl and oxadiazolyl precursors. For example, Moghadam and Amini (2018) discussed the synthesis of a novel compound derived from indibulin and combretastatin scaffolds, highlighting the complexity of synthesizing such molecules (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class often features intricate hydrogen-bonded conformations, as evidenced by Baures et al. (1994), who designed mimics of the "C5" hydrogen-bonded structure found in similar peptidomimetic compounds (P. Baures et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes the ability to undergo various synthetic reactions, including alkylation, Michael addition, and Mitsunobu reactions, as demonstrated by Moormann et al. (2004) using a protected acetamidine (A. Moormann et al., 2004).
Physical Properties Analysis
Physical properties, including solubility and stability, are crucial for the application of these compounds. Mansoori et al. (2012) synthesized new polyimides containing a 1,3,4-oxadiazole-2-pyridyl pendant group, demonstrating the organo-solubility and thermal stability of such structures (Y. Mansoori et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, are influenced by the structural components of these compounds. For instance, the incorporation of pyrrolidinyl and oxadiazolyl groups can lead to significant biological activities, such as cytotoxic effects against cancer cell lines, as reported by Moghadam and Amini (2018) (Ebrahim Saeedian Moghadam & M. Amini, 2018).
科学的研究の応用
Carcinogenicity Studies
Research by Cohen et al. (1975) explored the carcinogenicity of 5-nitrofurans and related compounds, highlighting the importance of studying the safety profile of heterocyclic compounds in drug development and environmental health science Cohen et al., 1975.
Dopamine Receptor Modulation
Baures et al. (1994) investigated the design, synthesis, and dopamine receptor-modulating activity of peptidomimetics, indicating the potential for developing novel therapeutics targeting neurological disorders Baures et al., 1994.
Development of Thermally Stable Polymers
Mansoori et al. (2012) synthesized new, thermally stable polyimides and poly(amide-imide) polymers for potential applications in advanced materials science, including electronics and coatings Mansoori et al., 2012.
Antimicrobial Activity
Bondock et al. (2008) and Moghadam et al. (2018) synthesized new heterocyclic compounds, including those with 1,3,4-oxadiazole moieties, and evaluated their antimicrobial activities, underscoring the ongoing search for new antimicrobial agents Bondock et al., 2008; Moghadam et al., 2018.
Removal of Metal Ions
A study by Mansoori and Ghanbari (2015) demonstrated the use of novel polyimides for the efficient removal of Co(II) and Ni(II) ions from aqueous solutions, indicating applications in environmental remediation and water treatment Mansoori & Ghanbari, 2015.
特性
IUPAC Name |
N-[(3S,4R)-1-[[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-12-5-7-17(24(12)4)20-23-22-19(28-20)11-25-9-15(16(10-25)21-14(3)26)18-8-6-13(2)27-18/h5-8,15-16H,9-11H2,1-4H3,(H,21,26)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDBLQYPTNWLKW-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NN=C(O2)CN3CC(C(C3)NC(=O)C)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)C2=NN=C(O2)CN3C[C@H]([C@@H](C3)NC(=O)C)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)
![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)


![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)
![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)